4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one
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Overview
Description
4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one is an organic compound with a cyclohexanone core substituted with a hydroxyl group and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one typically involves the following steps:
Formation of the cyclohexanone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyl group: This step often involves the use of oxidizing agents such as Oxone (potassium peroxymonosulfate) to introduce the hydroxyl group at the desired position.
Substitution with the 3-chlorophenyl group: This can be accomplished through a Friedel-Crafts acylation reaction, where the cyclohexanone core is reacted with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one undergoes various chemical reactions, including:
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(3-chlorophenyl)-4-oxocyclohexan-1-one.
Reduction: Formation of 4-(3-chlorophenyl)-4-hydroxycyclohexanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxycyclohexan-1-one: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.
4-(3-Bromophenyl)-4-hydroxycyclohexan-1-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(3-Chlorophenyl)-4-hydroxycyclohexan-1-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-(3-chlorophenyl)-4-hydroxycyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-3-1-2-9(8-10)12(15)6-4-11(14)5-7-12/h1-3,8,15H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIHJHPNEGAZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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